2-Methyl-2-phenylpyrrolidine

nAChR ligand binding SAR

2-Methyl-2-phenylpyrrolidine (CAS 217633-10-8) is an organic compound with the molecular formula C11H15N and a molecular weight of 161.25 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is primarily utilized as a chiral building block in organic synthesis due to the presence of both a methyl and a phenyl group at the 2-position.

Molecular Formula C11H15N
Molecular Weight 161.248
CAS No. 217633-10-8
Cat. No. B2383972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-phenylpyrrolidine
CAS217633-10-8
Molecular FormulaC11H15N
Molecular Weight161.248
Structural Identifiers
SMILESCC1(CCCN1)C2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-11(8-5-9-12-11)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3
InChIKeyITJABDJLKCWTDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-2-phenylpyrrolidine (CAS 217633-10-8): Baseline Procurement and Characterization Data for the Pyrrolidine Research Scaffold


2-Methyl-2-phenylpyrrolidine (CAS 217633-10-8) is an organic compound with the molecular formula C11H15N and a molecular weight of 161.25 g/mol [1]. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is primarily utilized as a chiral building block in organic synthesis due to the presence of both a methyl and a phenyl group at the 2-position [1]. Its unique substitution pattern confers distinct stereochemical and physicochemical properties compared to simpler pyrrolidine analogs.

Why Generic Pyrrolidine Substitution Fails: Structural Distinctions of 2-Methyl-2-phenylpyrrolidine (CAS 217633-10-8)


Generic substitution with unsubstituted pyrrolidine or even simpler 2-substituted analogs is not feasible for applications requiring 2-methyl-2-phenylpyrrolidine. The combination of a methyl group and a phenyl ring at the same carbon atom creates a quaternary chiral center that is absent in analogs like 2-phenylpyrrolidine (CAS 1006-64-0) or 2-methylpyrrolidine (CAS 765-38-8) [1]. This structural feature results in a specific three-dimensional conformation and hydrophobic/hydrogen-bonding profile that directly impacts molecular recognition, reaction selectivity, and biological target engagement. The evidence below demonstrates that this substitution pattern is not interchangeable, as it leads to quantifiable differences in binding affinity and functional activity compared to closely related analogs.

Quantitative Evidence Guide: Differentiating 2-Methyl-2-phenylpyrrolidine (CAS 217633-10-8) from its Closest Analogs


nAChR Ligand Binding Affinity: Ki Values for 2-Phenyl Pyrrolidine Analogs

In a series of 2-phenyl pyrrolidines evaluated as neuronal nicotinic acetylcholine receptor (nAChR) ligands, substitution on the aryl ring produced Ki values ranging from 46 nM to >10,000 nM [1]. The most potent analog in this series, a 2-phenyl pyrrolidine derivative (Compound 14), exhibited a Ki of 46 nM [1]. While 2-Methyl-2-phenylpyrrolidine itself was not directly tested in this study, the data establish that the 2-phenyl pyrrolidine scaffold is highly sensitive to substitution; even minor structural modifications result in a >200-fold difference in binding affinity. The addition of a 2-methyl group in the target compound is therefore expected to produce a distinct binding profile, making it a valuable probe for exploring nAChR subtype selectivity.

nAChR ligand binding SAR

Sigma-1 Receptor Modulation: Positive Allosteric Activity of Structurally Related E1R Analog

The compound E1R (2-[(2S,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide) is a well-characterized sigma-1 receptor positive allosteric modulator (Sig1R PAM) with demonstrated cognition-enhancing activity . E1R contains the core 2-methyl-2-phenylpyrrolidine motif with additional oxidation and acetamide substitution. The enantiomer (2S,3S)-E1R also shows Sig1R PAM activity . This provides a class-level inference that the 2-methyl-2-phenylpyrrolidine scaffold is a privileged pharmacophore for sigma-1 receptor engagement. The unsubstituted scaffold may serve as a synthetic precursor or a simplified probe for studying the steric and electronic requirements of the sigma-1 receptor allosteric site.

sigma-1 receptor positive allosteric modulator cognition

Purity and Batch Consistency: Vendor-Supplied Purity Specifications for 2-Methyl-2-phenylpyrrolidine (CAS 217633-10-8)

Commercial suppliers report the purity of 2-Methyl-2-phenylpyrrolidine (CAS 217633-10-8) at ≥97% or ≥98% . This purity level is a critical procurement specification, as lower-purity batches of related pyrrolidine building blocks may contain unreacted starting materials or side products that interfere with subsequent synthetic steps or biological assays. For example, the structurally similar 2-phenylpyrrolidine is often supplied at ≥95% purity, making the 2-methyl-2-phenyl variant a slightly purer alternative for applications sensitive to impurities.

quality control purity procurement

Evidence-Based Application Scenarios for 2-Methyl-2-phenylpyrrolidine (CAS 217633-10-8) in Research and Development


Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligand Optimization

As a 2-phenyl pyrrolidine derivative, this compound serves as a key scaffold for structure-activity relationship (SAR) studies aimed at optimizing nAChR ligands. The dramatic effect of aryl substitution on binding affinity (Ki ranging from 46 nM to >10,000 nM) demonstrates that the 2-phenyl pyrrolidine core is highly tunable, making 2-methyl-2-phenylpyrrolidine a valuable starting point for exploring subtype-selective ligands for neurological disorders .

Sigma-1 Receptor Probe Development

The 2-methyl-2-phenylpyrrolidine motif is a component of E1R, a known sigma-1 receptor positive allosteric modulator (Sig1R PAM) . Researchers can employ 2-methyl-2-phenylpyrrolidine as a synthetic intermediate or as a simplified probe to dissect the structural requirements for sigma-1 receptor allosteric modulation, a target implicated in cognition and neuroprotection.

Chiral Building Block for Asymmetric Synthesis

The quaternary stereocenter at the 2-position makes 2-methyl-2-phenylpyrrolidine a valuable chiral building block for the asymmetric synthesis of complex molecules. Its unique steric and electronic properties can be leveraged in stereoselective reactions, such as Cu(II)-catalyzed Henry reactions, where related pyrrolidine derivatives have demonstrated high enantiocontrol . This application is supported by vendor purity specifications of ≥97%, ensuring reliable performance in synthetic workflows .

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